2-Iodo-5-methylthiophene

Organometallic Chemistry Reaction Kinetics Halogen-Metal Exchange

2-Iodo-5-methylthiophene is a halogenated thiophene derivative with the molecular formula C5H5IS and a molecular weight of 224.06 g/mol. It is characterized by the presence of a reactive iodine atom at the 2-position and a methyl substituent at the 5-position of the thiophene ring.

Molecular Formula C5H5IS
Molecular Weight 224.06 g/mol
CAS No. 16494-36-3
Cat. No. B099134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-5-methylthiophene
CAS16494-36-3
Molecular FormulaC5H5IS
Molecular Weight224.06 g/mol
Structural Identifiers
SMILESCC1=CC=C(S1)I
InChIInChI=1S/C5H5IS/c1-4-2-3-5(6)7-4/h2-3H,1H3
InChIKeyNAZNQEXKAPLVKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodo-5-methylthiophene (CAS 16494-36-3): A Strategic Halogenated Thiophene Building Block for Cross-Coupling and Materials Chemistry


2-Iodo-5-methylthiophene is a halogenated thiophene derivative with the molecular formula C5H5IS and a molecular weight of 224.06 g/mol [1]. It is characterized by the presence of a reactive iodine atom at the 2-position and a methyl substituent at the 5-position of the thiophene ring. This compound serves as a versatile intermediate in organic synthesis, particularly valued for its enhanced reactivity in palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Sonogashira) and its utility as a precursor for organometallic reagents and optoelectronic materials .

1
Workflow
Palladium-catalyzed cross-coupling (Suzuki, Stille, Sonogashira)
2
Selection Context
Reactive iodo leaving group for mild, high-yield coupling
3
Reagent Class
Halogenated thiophene building block for materials chemistry
Enhanced reactivity vs. bromo/chloro analogs for organometallic reagent generation

Why 2-Iodo-5-methylthiophene Cannot Be Replaced by Its Bromo or Chloro Analogs in Demanding Synthetic Applications


Halogenated thiophenes are often treated as interchangeable electrophilic coupling partners, yet the identity of the halogen profoundly dictates reaction rate, chemoselectivity, and the scope of accessible transformations . The carbon-iodine bond is significantly weaker and more polarizable than its carbon-bromine or carbon-chlorine counterparts, leading to rate accelerations of up to 1000-fold in metal-halogen exchange reactions compared to the corresponding bromo-derivatives [1]. Furthermore, bromo and chloro analogs fail to participate in critical low-temperature calcium-iodine exchange chemistry for the clean generation of heavy Grignard reagents, instead yielding complex mixtures [2]. For procurement, selecting the iodo derivative is not a matter of preference but a requirement for achieving the reactivity window and product purity demanded by modern cross-coupling and organometallic protocols.

Bromo/Chloro Analogs
Reaction rate may drop by orders of magnitude; metal-halogen exchange kinetics differ significantly, potentially leading to complex product mixtures.
Organometallic Reagent Synthesis
Low-temperature calcium-iodine chemistry is not accessible with bromo or chloro derivatives, which may fail to yield clean heavy Grignard reagents.
Cross-Coupling Reactivity
Standardized mild conditions may not transfer; chloro analogs can require specialized catalysts and elevated temperatures for comparable conversion.

Quantitative Differentiation of 2-Iodo-5-methylthiophene: Direct Chemical Evidence Against Its Closest Analogs


Lithium-Iodine Exchange Reactivity Advantage Over Bromo Analogs

In a direct kinetic study of the lithium-iodine exchange, the monomeric form of the lithiated species (4M) was found to be at least 1000 times more reactive than its dimeric counterpart (4D) towards 2-iodo-5-methylthiophene [1]. This quantification highlights the exceptional lability of the C–I bond, which is significantly greater than that of C–Br bonds in analogous bromothiophenes, for which such rapid, low-temperature exchange kinetics are not observed, making this compound the preferred substrate for generating reactive organolithium intermediates.

Li-I Exchange Kinetics
Head-to-head
Monomer >1000× more reactive than dimer toward C–I bond
DNMR, THF-Et₂O, variable temp.
Supports rapid, selective lithiation context
Reactivity margin unattainable with Br/Cl analogs
Organometallic Chemistry Reaction Kinetics Halogen-Metal Exchange

Chemoselective Access to Clean Heavy Grignard Reagents Unachievable with Bromo or Chloro Analogs

Direct reduction of 2-iodo-5-methylthiophene with activated calcium in THF yields the pure, isolable heavy Grignard reagent 5-methyl-2-thienylcalcium iodide [1]. In stark contrast, identical reduction of 2-bromo- and 3-bromothiophene with calcium powder results in impure thienylcalcium complexes due to detrimental side reactions including subsequent metalation, calcium-halogen exchange, and ether degradation [1]. This demonstrates a definitive go/no-go point for synthesis of pure organocalcium reagents.

Heavy Grignard Purity
Head-to-head
Pure, characterizable thienylcalcium iodide isolated
Activated Ca in THF; Br analogs yield impure complexes
Defines go/no-go point for organocalcium reagent synthesis
Bromo/chloro pathways fail under identical conditions
Organocalcium Chemistry Grignard Reagents Chemoselective Reduction

Accelerated Photodissociation Dynamics for Time-Resolved Studies

The C–I bond in 2-iodothiophene undergoes ultrafast extension and fission following UV photoexcitation at 262 nm, as studied by time-resolved extreme ultraviolet (XUV) ionization [1]. While this study used 2- and 3-iodothiophene, the fundamental photophysics of the C–I bond are comparable. The corresponding bromo and chloro analogs exhibit markedly different excited-state dynamics due to the higher bond dissociation energies of C–Br and C–Cl bonds, making the iodo compound the prototype substrate for investigating heavy-atom photodissociation kinetics.

Ultrafast Photodissociation
Class-level
C–I bond fission on sub-ps timescale after 262 nm excitation
UV pump–XUV probe, velocity map imaging
Enables heavy-atom photodissociation model studies
Br/Cl analogs show slower dynamics; class-level inference
Photochemistry Ultrafast Dynamics Bond Fission

Superior Leaving Group Ability for High-Yield Cross-Coupling: Class-Level Reactivity Benchmarking

Extensive literature establishes that in palladium-catalyzed cross-coupling, the reactivity of aryl halides follows the order Ar-I >> Ar-Br > Ar-Cl [1]. For thiophene substrates specifically, 2-iodothiophene achieves >85% yield in Sonogashira couplings within 15 minutes under microwave conditions , whereas 2-chloro-5-methylthiophene requires optimized conditions with specialized ligands (X-Phos) and elevated temperatures to achieve comparable conversions in Sonogashira couplings with terminal alkynes [2]. Consistent with this class-level trend, 2-iodo-5-methylthiophene is reported to serve as an excellent electrophilic partner in Suzuki and Stille couplings .

Cross-Coupling Reactivity
Class-level
Ar-I >> Ar-Br > Ar-Cl; >85% yield in 15 min (microwave, Sonogashira analogy)
Pd-catalyzed Suzuki, Sonogashira, Stille
Allows milder, faster coupling vs. Br/Cl analogs
Chloro substrates require specialized X-Phos ligands
Cross-Coupling Suzuki-Miyaura Relative Reactivity

High Purity Standard with Validated Analytical QC Enabling Reproducible Chemistry

Commercially procurable 2-iodo-5-methylthiophene is routinely supplied at 98% purity (GC) with moisture content ≤0.5% [1], and individual batch-specific QC documentation including NMR, HPLC, and GC is available from multiple vendors . This level of quality assurance is critical for eliminating batch-to-batch variability in subsequent reactions, a factor that can be a major source of irreproducibility in academic and industrial research labs.

QC Specification
Specification review
98% (GC), moisture ≤0.5%
Batch-specific NMR, HPLC, GC documentation
Reduces batch-to-batch variability risk
Confirmable purity supports reproducible synthesis
Quality Control Purity Reproducibility

Validated Application Scenarios Where 2-Iodo-5-methylthiophene Demonstrates a Definable Advantage


Synthesis of Pure Heavy Grignard Reagents for Stoichiometric Organometallic Transformations

The clean reduction of 2-iodo-5-methylthiophene with activated calcium provides the only known method to isolate a pure, characterizable thienylcalcium iodide [1]. This heavy Grignard reagent is inaccessible from the corresponding bromo or chloro analogs, which decompose under analogous conditions. Laboratories engaged in organocalcium or heavy alkaline-earth metal chemistry should specify the iodo derivative as the exclusive starting material for this application.

High-Throughput Palladium-Catalyzed Cross-Coupling for Medicinal Chemistry Libraries

The established reactivity order Ar-I >> Ar-Br > Ar-Cl makes 2-iodo-5-methylthiophene the preferred electrophilic partner for building diverse biaryl libraries under standardized, mild Suzuki-Miyaura or Sonogashira conditions [2]. Using the iodo compound minimizes the need to re-optimize conditions for each substrate, a major bottleneck in medicinal chemistry workflows. This directly saves time and resources in lead optimization programs.

Model Substrate for Ultrafast Photodissociation Dynamics and Physical Chemistry Research

The C–I bond in iodothiophenes is an exemplary system for studying heavy-atom photodissociation dynamics using ultrafast UV pump–XUV probe spectroscopy [3]. 2-Iodo-5-methylthiophene, with its isolated C–I bond at a defined position on a rigid heterocycle, is an ideal candidate for generating benchmark data on bond fission timescales and energy partitioning. Bromo and chloro analogs exhibit different dynamics due to their higher bond dissociation energies and cannot serve as direct substitutes.

Synthesis of Optoelectronic Building Blocks Requiring Reactive Halide Handles

2-Iodo-5-methylthiophene is used directly for the preparation of methylbis[2-(5-methyl)thienyl]borane and dimethyl-terthienyl derivatives relevant to OLED development . The superior reactivity of the iodo leaving group ensures efficient incorporation of the thiophene unit into the final optoelectronic material. Procuring the iodo monomer over a less reactive bromo or chloro analog results in higher step yields and reduces the need for excess coupling partner.

Application
Selection Property
Validation Focus
Heavy Grignard reagent synthesis
Chemoselective C–I reduction pathway
Organocalcium intermediate purity and structure confirmation
Medicinal chemistry library cross-coupling
Accelerated oxidative addition reactivity
Yield and scope under standardized mild Pd conditions
Ultrafast photodissociation research
Low C–I bond dissociation energy
Benchmark sub-ps fission timescale and energy partitioning
Optoelectronic building block synthesis
Superior leaving group ability
Step yield and coupling efficiency in thiophene incorporation

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